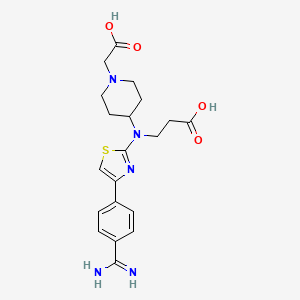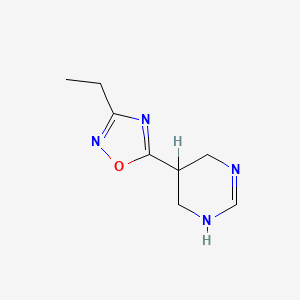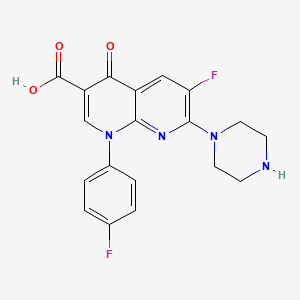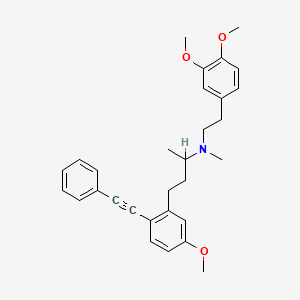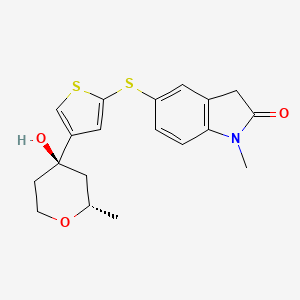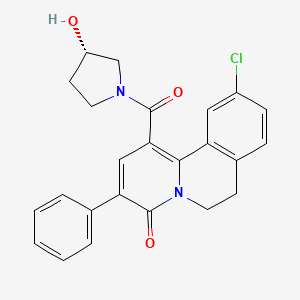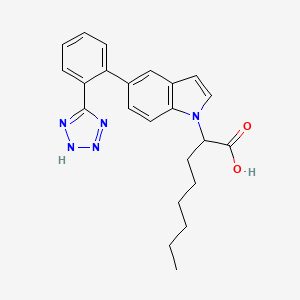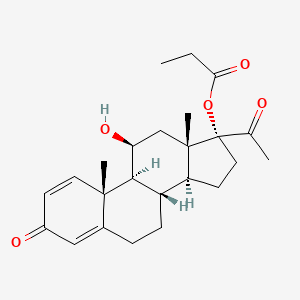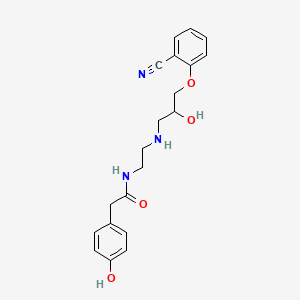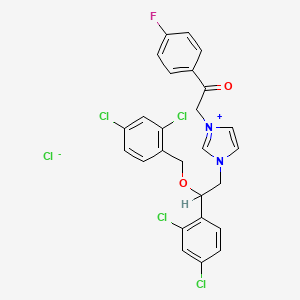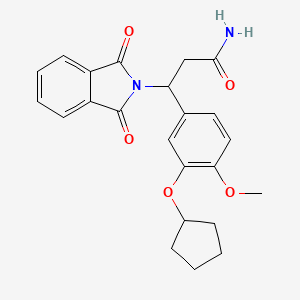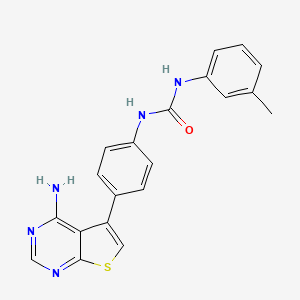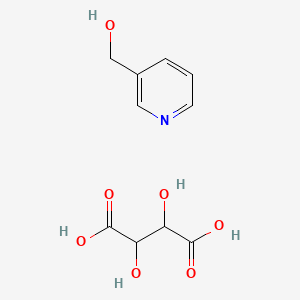
3-Pyridinemethanol
描述
烟酰醇,也称为吡啶甲醇,是烟酸的衍生物。它主要用作降血脂药和血管扩张剂。该化合物呈结晶状,易溶于水和酒精,也溶于醚。其熔点范围为147–148°C 。烟酰醇以引起潮红而闻名,并且可能会降低血压 .
作用机制
烟酰醇是一种直接作用的周围血管扩张剂。它通过放松血管平滑肌引起血管扩张,从而增加血流并降低血压 。其血管扩张作用涉及的确切分子靶点和途径尚不完全清楚,但已知它会导致潮红,并且可能会降低血压 .
类似化合物:
独特性: 烟酰醇具有作为降血脂药和血管扩张剂的能力,这一点是独一无二的。其特定的化学结构使其易溶于水和酒精,使其适用于医药和工业中的各种应用 .
生化分析
Biochemical Properties
3-Pyridinemethanol plays a significant role in biochemical reactions. It can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid . This compound interacts with various enzymes and proteins, including those involved in the synthesis of histone deacetylase inhibitors . These interactions are crucial for its role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to be involved in the photoelectrocatalytic oxidation process, leading to the formation of 3-pyridinemethanal and vitamin B3 . This indicates its potential impact on cellular metabolic pathways and gene regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can act as a synthetic intermediate in the production of histone deacetylase inhibitors, which are known to play a role in gene expression regulation . Additionally, it can form binding interactions with biomolecules, leading to enzyme inhibition or activation, and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound can undergo aerobic photo-oxidation, which is a time-dependent process . This reaction highlights the importance of considering the temporal aspects when studying its biochemical properties and effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be converted into nicotinic acid through aerobic photo-oxidation . This conversion involves specific enzymes and cofactors that facilitate the metabolic process. The compound’s role in these pathways can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, impacting its overall efficacy and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.
准备方法
合成路线和反应条件: 烟酰醇可以通过多种方法合成。一种常见的方法涉及烟酸或其衍生物的还原。例如,烟酸可以用氢化锂铝 (LiAlH4) 还原以生成烟酰醇 .
工业生产方法: 在工业环境中,烟酰醇通常通过烟酸的催化加氢制备。该过程涉及在高压和高温条件下使用合适的催化剂,例如钯碳 (Pd/C) .
化学反应分析
反应类型: 烟酰醇经历各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 烟酰醇可以用高锰酸钾 (KMnO4) 或氧化镍氢氧化物 (NiOOH) 等氧化剂氧化为烟酸.
还原: 该化合物可以被还原以形成其他衍生物,尽管这些反应的具体条件和试剂记录较少。
取代: 烟酰醇可以参与取代反应,其中羟基被其他官能团取代。
主要生成物:
氧化: 氧化反应的主要产物是烟酸.
还原和取代: 这些反应可以产生各种衍生物,具体取决于使用的具体试剂和条件。
科学研究应用
烟酰醇在科学研究中具有广泛的应用:
化学: 它用作合成各种化合物的先驱。
生物学: 该化合物因其对生物系统的影响而受到研究,特别是它作为血管扩张剂的作用。
医学: 烟酰醇用于治疗周围血管疾病,例如闭塞性动脉硬化症、雷诺氏病和血栓闭塞性脉管炎.
工业: 它用于生产药品和其他化工产品.
相似化合物的比较
Nicotinic Acid: Both nicotinyl alcohol and nicotinic acid are derivatives of niacin and have similar vasodilatory effects.
Pyridylcarbinol Derivatives: Other derivatives of pyridylcarbinol, such as eniclobrate and mepiroxol, share similar chemical structures and pharmacological properties.
Uniqueness: Nicotinyl alcohol is unique in its ability to act as a hypolipidemic agent and a vasodilator. Its specific chemical structure allows it to dissolve easily in water and alcohol, making it suitable for various applications in medicine and industry .
属性
IUPAC Name |
pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023367 | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-55-0 | |
| Record name | 3-Pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinyl alcohol [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-PYRIDINEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyridinemethanol?
A1: this compound has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Various spectroscopic techniques are employed for characterizing this compound, including: - Infrared (IR) spectroscopy: Provides information about functional groups, especially the characteristic O-H and C=N stretches. [] - Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and environment of hydrogen and carbon atoms within the molecule. [] - Ultraviolet-visible (UV-Vis) spectroscopy: Reveals electronic transitions and can be used to study interactions with other molecules. []
Q3: What are the conformational preferences of this compound?
A3: Computational studies employing density functional theory (DFT) methods have been used to investigate the conformational stability and molecular structure of this compound. [] These studies provide insights into the preferred geometries and energy barriers between different conformations.
Q4: What are some applications of this compound in coordination chemistry?
A4: this compound can act as a ligand in coordination complexes with transition metals. For example, it forms a coordination polymer with zinc(II) benzoate, bridging zinc centers through its nitrogen and oxygen atoms. [] This bridging behavior is evident in the IR spectrum, characterized by a sharp absorption band attributed to the stretching vibration of the methanolic O–H group.
Q5: How is this compound used in the synthesis of vitamin B3?
A5: this compound serves as a valuable precursor in the synthesis of vitamin B3 (nicotinic acid). Several studies have explored its photocatalytic oxidation to produce vitamin B3 using various catalysts, including titanium dioxide (TiO2) [, , , ], platinized TiO2 [], and silver/zinc oxide/graphene-silicon hybrid nanocatalysts. []
Q6: What are the challenges associated with the selective oxidation of this compound to vitamin B3?
A6: Achieving high selectivity towards vitamin B3 during this compound oxidation is challenging due to the formation of byproducts like 3-pyridinecarboxaldehyde. [, ] Researchers are actively investigating strategies to optimize reaction conditions and catalyst design to enhance selectivity.
Q7: How do alkaline treatments impact the photocatalytic activity of TiO2 in this compound oxidation?
A7: Alkaline treatments have been shown to significantly enhance the photocatalytic activity of TiO2 in the oxidation of this compound. This enhancement is attributed to increased porosity, surface area, and surface hydroxyl groups, which promote substrate adsorption and enhance photocatalytic efficiency. []
Q8: How does platinization affect the photocatalytic oxidation of this compound?
A8: Loading platinum onto TiO2 catalysts further boosts the photocatalytic activity in this compound oxidation. [] Platinum acts as an electron scavenger, facilitating electron transfer from the TiO2 conduction band and increasing the number of photogenerated charge carriers for the reaction.
Q9: What is the role of this compound in the synthesis of other organic compounds?
A9: this compound acts as a versatile building block in organic synthesis. For instance, it can be transformed into pyridinium salts of dithiophosphoric acids, which exhibit antifungal activity against Candida albicans. []
Q10: Can this compound be used in electroless copper plating?
A10: Yes, this compound plays a crucial role in the catalyst solution used for electroless copper plating of printed circuit boards. It forms a complex compound with palladium ions, facilitating the deposition of copper onto the non-conductive layers of the circuit boards. []
Q11: Does this compound exhibit any biological activity?
A11: While not as potent as other pyridine derivatives, research suggests that this compound may possess some vasodilatory effects. Studies in the mid-20th century explored its potential in treating conditions like senile arteriosclerosis, though its efficacy compared to modern treatments is unclear. [, ]
Q12: Has this compound been investigated for its carbonic anhydrase IX inhibitory activity?
A12: Recent studies have explored this compound's potential as a non-sulfonamide inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors. Preliminary in vitro experiments suggest it can inhibit CA IX activity, making it a potential candidate for further investigation in anti-tumor drug development. []
Q13: What is known about the metabolism of this compound?
A13: While detailed metabolic pathways in mammals are not extensively documented in the provided research, studies on the lignin-degrading fungus Phanerochaete chrysosporium indicate it can metabolize nicotinic acid into this compound. [] This finding suggests potential metabolic pathways for this compound in biological systems.
Q14: What analytical methods are used to quantify this compound?
A14: Liquid chromatography coupled with electrospray ionization trap mass spectrometry (LC-ESI-MS) has been successfully employed for identifying and quantifying this compound in plant extracts. [] This technique offers high sensitivity and selectivity for analyzing complex mixtures.
Q15: How is this compound separated from other components in a mixture?
A15: Solid-phase extraction (SPE) is a common technique for pretreating samples containing this compound, allowing for its separation and purification from complex matrices. []
Q16: Has STORM imaging been utilized to study this compound?
A16: Researchers have developed a specialized STORM (Stochastic Optical Reconstruction Microscopy) imaging buffer using this compound. [] This buffer, with a refractive index matched to standard immersion oil, enhances imaging depth and resolution in biological specimens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


